3-(4-methoxybenzenesulfonyl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine
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Overview
Description
The compound “3-(4-methoxybenzenesulfonyl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine” is a complex organic molecule that features a combination of azetidine, thiophene, and cyclopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-methoxybenzenesulfonyl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine” typically involves multi-step organic reactions. The process may start with the preparation of the azetidine ring, followed by the introduction of the methoxyphenylsulfonyl group. The thiophene and cyclopentyl groups are then incorporated through subsequent reactions. Common reagents used in these steps include sulfonyl chlorides, thiophene derivatives, and cyclopentyl halides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental regulations are met, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “3-(4-methoxybenzenesulfonyl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine” can undergo various chemical reactions, including:
Oxidation: The methoxyphenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenylsulfonyl group may yield sulfone derivatives, while reduction of the ketone group may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.
Industry
In industry, this compound may find applications in the development of new materials. Its unique chemical properties could be harnessed to create advanced polymers, coatings, or other functional materials.
Mechanism of Action
The mechanism of action of “3-(4-methoxybenzenesulfonyl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine” involves its interaction with specific molecular targets. The azetidine ring, methoxyphenylsulfonyl group, and thiophene moiety may each contribute to its binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azetidine derivatives, thiophene-containing molecules, and cyclopentyl ketones. Examples include:
- Azetidine-2-carboxylic acid
- 2-Thiophenecarboxaldehyde
- Cyclopentanone
Uniqueness
The uniqueness of “3-(4-methoxybenzenesulfonyl)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]azetidine” lies in its combination of functional groups. This specific arrangement allows for unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S2/c1-25-15-6-8-16(9-7-15)27(23,24)17-13-21(14-17)19(22)20(10-2-3-11-20)18-5-4-12-26-18/h4-9,12,17H,2-3,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOFCPQJDSESAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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